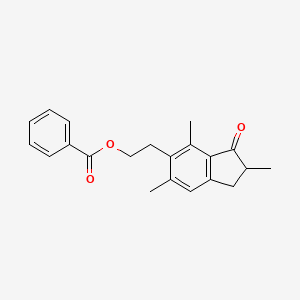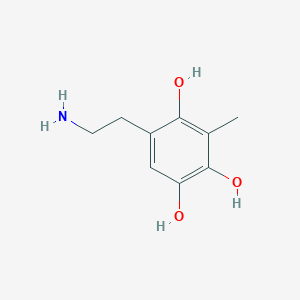
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol is an organic compound with a complex structure that includes both an amino group and multiple hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylphenol, followed by reduction to introduce the amino group. The hydroxyl groups are then introduced through a series of hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and solvents can optimize the reaction conditions, making the process more efficient and scalable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into quinones under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted benzene derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol, a neurotransmitter with similar structural features.
Serotonin: 3-(2-Aminoethyl)-1H-indol-5-ol, another neurotransmitter with an aminoethyl group.
Tyramine: 4-Hydroxyphenethylamine, a naturally occurring monoamine compound.
Uniqueness
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol is unique due to the presence of both an amino group and multiple hydroxyl groups on a methyl-substituted benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
41241-42-3 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-3-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C9H13NO3/c1-5-8(12)6(2-3-10)4-7(11)9(5)13/h4,11-13H,2-3,10H2,1H3 |
Clé InChI |
VFBWQQWVDKMENN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1O)O)CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


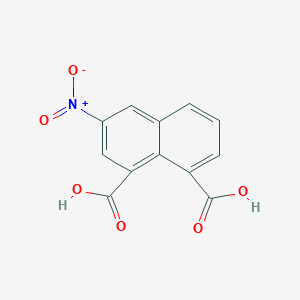
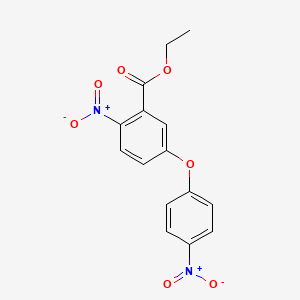
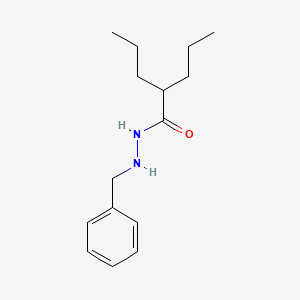

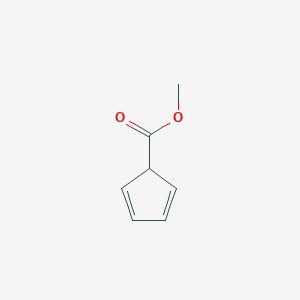
![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
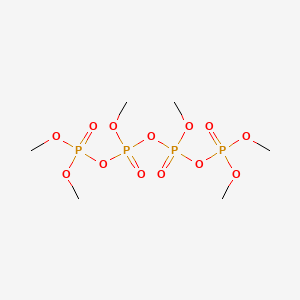
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
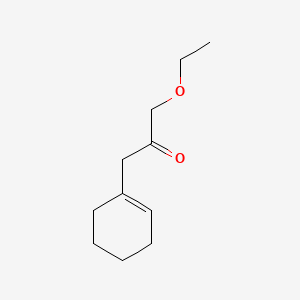
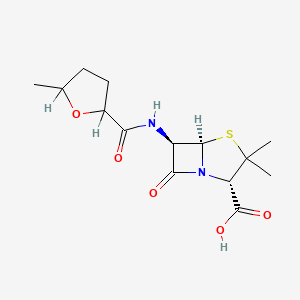

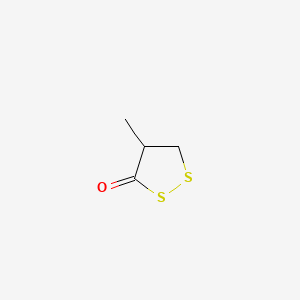
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
